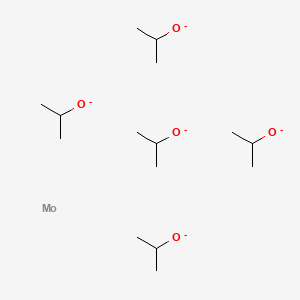

五氧化二钼异丙醇盐

描述

Molybdenum (V) isopropoxide is used to prepare novel MoVSbOx type catalysts for selective isobutane oxidation . It is also used to prepare molybdenum Oxide Nanofibers by electrospinning .

Physical And Chemical Properties Analysis

Molybdenum (V) isopropoxide is a silvery white, soft metal with the sixth highest melting point (2623 °C) of any element, exceeded only by tantalum (2996 °C), osmium (3045 °C), rhenium (3180 °C), tungsten (3422 °C) and carbon (3550 °C) .科学研究应用

五氧化二钼异丙醇盐:科学研究应用的全面分析

溶胶-凝胶法: 五氧化二钼异丙醇盐在溶胶-凝胶法中用作前驱体,该方法是一种从小分子生产固体材料的方法。 此过程允许制造具有非常精确和受控特性的材料 .

纳米材料和薄膜: 该化合物用于制造纳米材料和薄膜,这些材料在各种高科技应用中必不可少,例如电子、光学和材料科学 .

印刷电子: 五氧化二钼异丙醇盐用于溶液基印刷电子产品,有助于开发柔性电子器件 .

催化: 它充当异丁烷选择性氧化的催化剂,这是石油化学工业中生产有价值化学品的重要反应 .

氧化钼纳米纤维: 该化合物用于通过静电纺丝制备氧化钼纳米纤维,其应用包括过滤、传感器和储能装置 .

有机金属化学: 作为一种有机金属化合物,它在工业化学、制药、LED 制造等领域得到应用 .

储能和智能窗户: 插入氢离子和碱金属离子的层状氧化钼用于高效的储能系统和智能窗户 .

安全和危害

未来方向

作用机制

Target of Action

Molybdenum (V) isopropoxide is primarily used as a precursor for the preparation of molybdenum oxide and other molybdenum compounds . These compounds are often used as catalysts in various chemical reactions .

Mode of Action

Molybdenum (V) isopropoxide interacts with its targets through a process known as atomic layer deposition . In this process, the compound is deposited onto a surface in a controlled manner, allowing for the creation of thin films with atomic precision . The compound achieves linear growth rates of 0.01 Å/cycle using these techniques .

Biochemical Pathways

The action of Molybdenum (V) isopropoxide is part of the broader biosynthesis of the molybdenum cofactors (Moco), which is an ancient, ubiquitous, and highly conserved pathway leading to the biochemical activation of molybdenum . This pathway can be divided into three general steps: formation of the cyclic pyranopterin monophosphate, formation of molybdopterin (MPT), and insertion of molybdenum into molybdopterin to form Moco .

Pharmacokinetics

It’s known that the compound is used in vapor deposition processes, suggesting that it may have low bioavailability due to its intended use in solid-state applications .

Result of Action

The primary result of Molybdenum (V) isopropoxide action is the formation of molybdenum oxide and other molybdenum compounds . These compounds can be used as catalysts in various chemical reactions, including selective isobutane oxidation . Additionally, Molybdenum (V) isopropoxide can be used to prepare molybdenum oxide nanofibers by electrospinning .

Action Environment

The action of Molybdenum (V) isopropoxide is influenced by various environmental factors. For instance, the growth window for the compound in atomic layer deposition techniques is between 135-150°C . Furthermore, the compound reacts exothermically with water , indicating that its stability and efficacy may be affected by the presence of water in its environment.

属性

IUPAC Name |

molybdenum;propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C3H7O.Mo/c5*1-3(2)4;/h5*3H,1-2H3;/q5*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGOKFNZAFRBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H35MoO5-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594213 | |

| Record name | molybdenum;propan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

209733-38-0 | |

| Record name | molybdenum;propan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

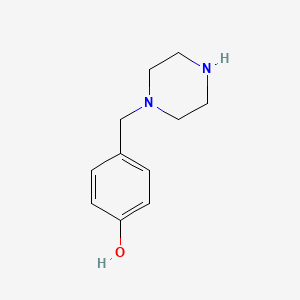

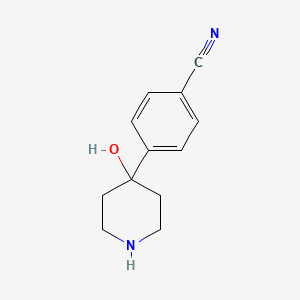

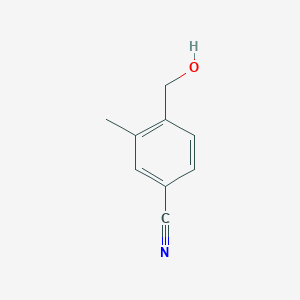

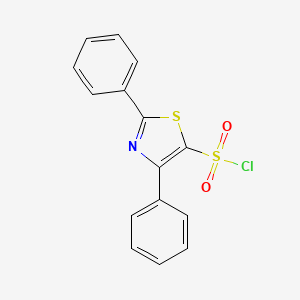

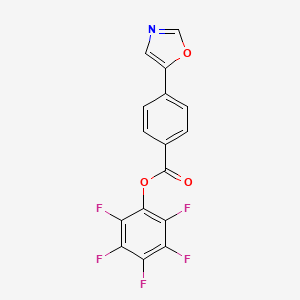

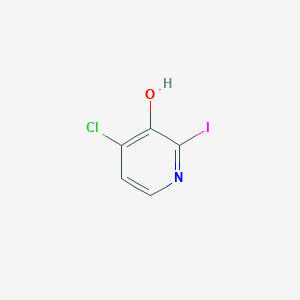

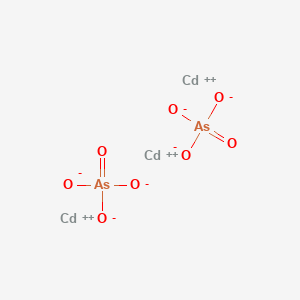

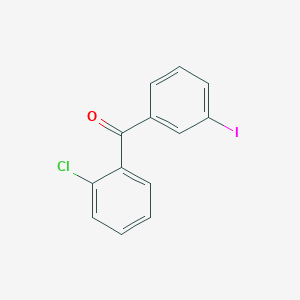

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chlorobenzo[B]thiophen-3(2H)-one](/img/structure/B1611972.png)

![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)